molecular formula C9H10O2S B7999834 S-(3-Methoxyphenyl) ethanethioate CAS No. 69746-44-7

S-(3-Methoxyphenyl) ethanethioate

Cat. No.: B7999834
CAS No.: 69746-44-7
M. Wt: 182.24 g/mol
InChI Key: BSUMOLODBDMGEB-UHFFFAOYSA-N
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Description

S-(3-Methoxyphenyl) ethanethioate is a sulfur-containing organic compound characterized by a thioester group (-SC(O)CH₃) attached to a 3-methoxyphenyl substituent. The methoxy group at the meta position of the phenyl ring likely influences its electronic properties, solubility, and reactivity compared to ortho- or para-substituted analogs.

Properties

IUPAC Name

S-(3-methoxyphenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-7(10)12-9-5-3-4-8(6-9)11-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUMOLODBDMGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337186
Record name S-(3-Methoxyphenyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69746-44-7
Record name S-(3-Methoxyphenyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

S-(3-Methoxyphenyl) ethanethioate, also known as 2-(3-methoxyphenyl)ethanethioic O-acid, is a sulfur-containing organic compound characterized by a methoxy group attached to a phenyl ring, linked to an ethanethioic acid moiety. This compound has garnered interest due to its potential biological activities, including antioxidant and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

  • Molecular Formula : C10H12O2S
  • Appearance : White to slightly yellow crystalline solid
  • Melting Point : 71-73 °C
  • Boiling Point : Approximately 305.5 °C at 760 mmHg
  • Solubility : Slightly soluble in water; soluble in organic solvents like chloroform and ethyl acetate .

Antioxidant Activity

Research indicates that compounds containing thioester functionalities, such as this compound, exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

  • DPPH Radical Scavenging Assay : A study demonstrated that derivatives of thiazole and thiazolidine showed varying degrees of antioxidant activity. Compounds with similar structures to this compound have shown promising radical scavenging capabilities .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies, highlighting its ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth through modulation of signaling pathways involved in cell survival and proliferation .

Study 1: Antioxidant and Anticancer Properties

A recent study investigated the biological activity of several thioester derivatives, including this compound. The findings suggested that this compound exhibited a higher antioxidant capacity compared to traditional antioxidants like ascorbic acid. Additionally, it demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of methoxy-substituted phenyl compounds revealed that the presence of the methoxy group enhances biological activity. The study concluded that modifications to the phenyl ring could significantly affect the compound's reactivity and biological efficacy .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantHigh DPPH scavenging activity; better than ascorbic acid
AnticancerInduces apoptosis; inhibits growth in cancer cells
SolubilitySlightly soluble in water; soluble in organic solvents

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • S-(3-Methoxyphenyl) ethanethioate can serve as an intermediate in the synthesis of various pharmaceutical compounds. Its thioester structure allows for versatile reactions in drug development, particularly in the formation of thiol-based drugs and prodrugs.
  • Anticancer Activity :
    • Recent studies have indicated that thioester compounds, including this compound, may exhibit anticancer properties. Research suggests that modifications in the methoxy group can influence the cytotoxicity and selectivity towards cancer cells, making this compound a candidate for further investigation in cancer therapeutics .

Organic Synthesis

  • Reagent in Organic Reactions :
    • The compound is utilized as a reagent in various organic synthesis reactions, such as aldol reactions and thioesterification processes. Its ability to participate in nucleophilic addition reactions makes it valuable for synthesizing complex organic molecules .
  • Synthesis of Thioesters :
    • This compound can be used to synthesize other thioesters, which are important intermediates in organic chemistry. The presence of the methoxy group enhances its reactivity compared to simpler thioesters, allowing for more efficient synthesis routes .

Biochemical Applications

  • Biological Activity :
    • The methoxy substitution on the phenyl ring contributes to the biological activity of this compound. It has been studied for its potential effects on cellular processes and interactions with biomolecules, particularly in the context of drug design .
  • Targeting Mitochondria :
    • Compounds similar to this compound have shown promise in targeting mitochondria within cells, which is crucial for developing therapies aimed at mitochondrial dysfunctions .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Attributes
3-Methoxyphenylacetic AcidContains a methoxy group on phenylExhibits anti-inflammatory properties
Ethanethioic AcidSimple thioester structureLess complex than this compound
S-(4-Methylphenyl) ethanethioateSimilar thioester structureDifferent substituent on phenyl ring affects reactivity
2-Methylthioacetic AcidContains sulfur and methyl groupPrimarily used as an intermediate in chemical synthesis

Case Studies

  • A study focusing on the synthesis of phosphonioalkylthiosulfate zwitterions highlighted the use of methoxy-substituted compounds to enhance solubility and cellular uptake, demonstrating practical applications in drug delivery systems .
  • Research into enzyme-mediated transformations has shown that thioesters like this compound can be effectively utilized in biocatalysis for producing valuable chemical products .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituent(s) Core Structure Key Properties/Applications Evidence ID
S-(4-Methoxyphenyl) ethanethioate 4-Methoxyphenyl Pyrrolidinone-linked thioester Antivirulence agent; 65% yield, mp 129°C, degrades in MeOH
S-(3,4-Dichlorophenyl) ethanethioate 3,4-Dichlorophenyl Pyrrolidinone-linked thioester Antivirulence agent; 78% yield, mp 137°C, degrades in MeOH
S-(3-Hydroxyphenyl) ethanethioate 3-Hydroxyphenyl (with N-hydroxycarbamoyl) Diphenyl-substituted thioester 5-LOX inhibitor; binding free energy -3.5 to -6.5 kcal/mol
EDOT-CH₂S-Ac EDOT-linked acetylthiomethyl Conductive polymer monomer Electrochemically switchable interface; antifouling properties
S-(But-3-yn-1-yl) ethanethioate Alkyne-terminated alkyl chain Linear alkyl thioester Molecular wire precursor; stable oily product

Key Observations :

  • Substituent Position : The meta-methoxy group in S-(3-Methoxyphenyl) ethanethioate likely reduces steric hindrance compared to ortho-substituted analogs, enhancing solubility and reactivity. Para-substituted analogs (e.g., 4-methoxyphenyl in ) exhibit higher melting points (129°C vs. 120–137°C for dichlorophenyl analogs), suggesting that electron-withdrawing groups (e.g., Cl) increase crystallinity .
  • Biological Activity : The 3-hydroxyphenyl analog () shows strong binding to 5-lipoxygenase (5-LOX) via hydrophobic and hydrogen-bonding interactions. The methoxy group in the target compound may reduce hydrogen-bonding capacity compared to hydroxyl analogs but enhance metabolic stability .
  • Stability: Thioesters with alkyne or EDOT-based substituents () exhibit greater stability in organic solvents (e.g., DCM) compared to pyrrolidinone-linked analogs, which degrade in MeOH .

Physicochemical and Functional Properties

  • Melting Points: Pyrrolidinone-linked thioesters () have higher melting points (120–137°C) than aliphatic analogs (oily liquids in ), reflecting crystallinity differences.
  • Degradation: Methanol instability in pyrrolidinone-linked compounds () contrasts with the stability of EDOT-based thioesters (), suggesting that aromatic cores with heteroatoms (e.g., O, N) may accelerate hydrolysis.
  • Electronic Properties : The methoxy group’s electron-donating nature may enhance the electron density of the thioester group, influencing its reactivity in polymerization (cf. EDOT-CH₂S-Ac in ) or enzyme binding (cf. 5-LOX inhibitors in ).

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